

Application Note: Quantification of Prothionamide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Prothionamide

Cat. No.: B001311

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of **prothionamide** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Prothionamide is a second-line antituberculosis agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring of **prothionamide** is crucial to ensure efficacy and minimize toxicity. This application note details a robust and validated LC-MS/MS method for the determination of **prothionamide** concentrations in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents

- **Prothionamide** reference standard (Purity $\geq 99\%$)
- **Prothionamide-d3** (or other stable isotope-labeled **prothionamide**) as an internal standard (IS)

- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Trichloroacetic acid (AR grade)
- Human plasma (drug-free, sourced from a certified blood bank)

LC-MS/MS Instrumentation

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Atlantis T3 column or equivalent C18 column.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **prothionamide** and the internal standard (IS) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the **prothionamide** stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.
- Precipitation Reagent: Prepare a solution of 10% (w/v) trichloroacetic acid in water or use acetonitrile.

Sample Preparation

- Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

- To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly.
- Add 200 µL of the protein precipitation reagent (e.g., acetonitrile or 10% trichloroacetic acid).
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Condition
Column	Atlantis T3 (e.g., 2.1 x 50 mm, 3 µm) or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute

Table 2: Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Prothionamide: To be optimized (e.g., m/z 181.1 → 148.1); Prothionamide-d3 (IS): To be optimized (e.g., m/z 184.1 → 151.1)
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Medium

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

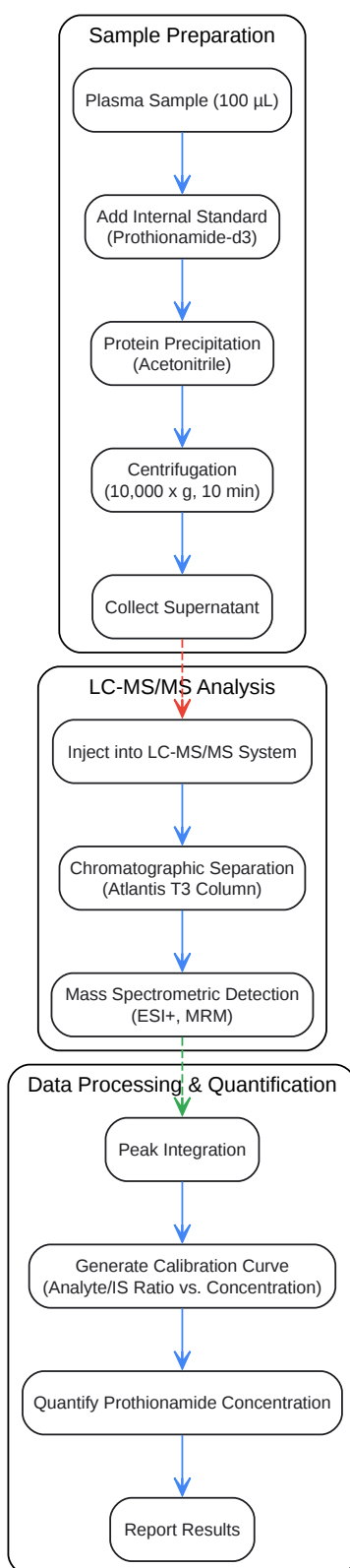
Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.

Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.2 - 10 µg/mL. [1]
Correlation Coefficient (r ²)	> 0.993. [1]
Accuracy	Bias within ±15% (±20% at LLOQ). For the lower limit of quantification, bias was reported between 6.5% and 18.3%, and for other levels, it ranged from -5.8% to 14.6%. [1]
Precision (CV%)	Within-run and between-run precision <15% (<20% at LLOQ). The coefficient of variations was within 11.4% for all levels. [1]
Recovery	The recovery for prothionamide was between 91.4% and 109.7%. [1]
Matrix Effect	The matrix effect for prothionamide was reported to be between 95.7% and 112.5%, which was compensated by the use of an isotope-labeled internal standard. [1]
Stability	Prothionamide in plasma is stable under various storage conditions (bench-top, freeze-thaw cycles). However, one study noted degradation of over 15% after 72 hours at room temperature. [1]

Experimental Workflow Diagram



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Caption: Workflow for **Prothionamide** Quantification in Plasma.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of **prothionamide** in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies of **prothionamide**. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and ensures reliable quantification.

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References

- 1. researchgate.net [researchgate.net]
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